molecular formula C29H41F2N5O2 B611554 4-Hydroxyphenyl Maraviroc CAS No. 856708-54-8

4-Hydroxyphenyl Maraviroc

Cat. No. B611554
M. Wt: 529.6768
InChI Key: FWOMXCBURQJRQH-WCINTBDISA-N
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Description

4-Hydroxyphenyl Maraviroc is a metabolite of Maraviroc . It has a molecular weight of 529.66 and a molecular formula of C29H41F2N5O2 . Maraviroc is used in combination with other medicines in the treatment of the infection caused by the human immunodeficiency virus (HIV) .


Physical And Chemical Properties Analysis

4-Hydroxyphenyl Maraviroc has a molecular weight of 529.66 . Maraviroc, the parent compound, is a moderately lipophilic (log D 7.4 2.1) and basic (pK a 7.3) compound with a molecular weight of 514 .

Scientific Research Applications

  • Pharmacokinetics and Efficacy in Vaginal Administration : A study investigated the pharmacokinetics of maraviroc in rhesus macaques following vaginal administration and correlated these with efficacy in an HIV challenge model. Maraviroc concentrations in vaginal fluid and tissue correlated strongly with protection against vaginal SHIV challenge, suggesting its potential as a microbicide gel for HIV prevention (Malcolm et al., 2013).

  • Broad-Spectrum Anti-HIV Activity : Maraviroc demonstrated potent antiviral activity against a wide range of CCR5-tropic HIV-1 viruses, including primary isolates and viruses resistant to existing drug classes. It blocked viral entry by preventing the binding of the viral envelope to the CCR5 receptor (Dorr et al., 2005).

  • Impact on Immune Activation and Inflammation : Maraviroc treatment in HIV-1 infected patients resulted in decreases in markers of immune activation and inflammation. This was correlated with rises in CD4+ T cell counts, suggesting its benefits beyond antiviral activity (Funderburg et al., 2010).

  • Influence of Genetic Polymorphisms on Efficacy : The impact of CYP3A5 genotype on maraviroc pharmacokinetics and efficacy was evaluated, indicating that while CYP3A5 contributes to maraviroc metabolism, its genetic variation does not significantly affect clinical response in HIV-1 treatment (Vourvahis et al., 2018).

  • Effectiveness in Previously Treated R5 HIV-1 Infection : Maraviroc plus optimized background therapy showed benefit across various subgroups of previously treated patients with R5 HIV-1 infection, including those with a low baseline CD4 count or high viral load (Fätkenheuer et al., 2008).

  • Inhibition of Dual-R5 Viruses in D/M HIV-1 Infection : Maraviroc successfully inhibited dual-tropic viruses with a CCR5 co-receptor preference in an HIV-1 patient with a dual/mixed infection, demonstrating its effectiveness against such complex viral populations (Symons et al., 2011).

  • Exploratory Study in Non-R5 HIV-1 Infection : A study on treatment-experienced patients with advanced, non-R5 HIV-1 infection showed neither superiority nor noninferiority of maraviroc compared to placebo, highlighting the importance of targeting the appropriate viral tropism (Saag et al., 2009).

Safety And Hazards

The safety data sheet for Maraviroc suggests avoiding breathing mist, gas or vapors, and avoiding contact with skin and eyes. It recommends using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

Future Directions

Maraviroc, the parent compound of 4-Hydroxyphenyl Maraviroc, is the first of a new class of oral HIV medicines in more than 10 years . It has been shown to be safe and effective in treatment-experienced and treatment-naive patients with CCR5-tropic HIV-1 . The approval of Maraviroc for treatment-experienced patients is a significant breakthrough, and its development continues in a spectrum of other patients living with HIV/AIDS .

properties

IUPAC Name

4,4-difluoro-N-[(1S)-1-(4-hydroxyphenyl)-3-[3-(3-methyl-5-propan-2-yl-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octan-8-yl]propyl]cyclohexane-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H41F2N5O2/c1-18(2)27-34-33-19(3)36(27)24-16-22-6-7-23(17-24)35(22)15-12-26(20-4-8-25(37)9-5-20)32-28(38)21-10-13-29(30,31)14-11-21/h4-5,8-9,18,21-24,26,37H,6-7,10-17H2,1-3H3,(H,32,38)/t22?,23?,24?,26-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWOMXCBURQJRQH-WCINTBDISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(N1C2CC3CCC(C2)N3CCC(C4=CC=C(C=C4)O)NC(=O)C5CCC(CC5)(F)F)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NN=C(N1C2CC3CCC(C2)N3CC[C@@H](C4=CC=C(C=C4)O)NC(=O)C5CCC(CC5)(F)F)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H41F2N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00675954
Record name 4,4-Difluoro-N-[(1S)-1-(4-hydroxyphenyl)-3-{3-[3-methyl-5-(propan-2-yl)-4H-1,2,4-triazol-4-yl]-8-azabicyclo[3.2.1]octan-8-yl}propyl]cyclohexane-1-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00675954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

529.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Hydroxyphenyl Maraviroc

CAS RN

856708-54-8
Record name 4,4-Difluoro-N-[(1S)-1-(4-hydroxyphenyl)-3-{3-[3-methyl-5-(propan-2-yl)-4H-1,2,4-triazol-4-yl]-8-azabicyclo[3.2.1]octan-8-yl}propyl]cyclohexane-1-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00675954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
3
Citations
Y Lu, CW Hendrix, NN Bumpus - Drug Metabolism and Disposition, 2012 - ASPET
… triazole moiety, and 4-hydroxyphenyl maraviroc, a metabolite with … , but similar to 4-hydroxyphenyl maraviroc, MS 2 scans of M1 … In contrast, fragmentation of 4-hydroxyphenyl maraviroc …
Number of citations: 45 dmd.aspetjournals.org
Y Lu, EJ Fuchs, CW Hendrix, NN Bumpus - Drug Metabolism and …, 2014 - ASPET
… M1 was quantitated using the calibration curve of 4-hydroxyphenyl maraviroc, which had … transitions monitored were as follows: M1 and 4-hydroxyphenyl maraviroc, m/z 530.2 > 405.2; …
Number of citations: 42 dmd.aspetjournals.org
Y Lu - 2014 - jscholarship.library.jhu.edu
Two highly homologous enzymes, cytochrome P450 enzyme 3A4 (CYP3A4) and CYP3A5 play predominant roles in drug elimination by metabolizing more than half of the marketed …
Number of citations: 0 jscholarship.library.jhu.edu

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